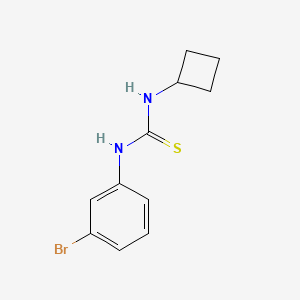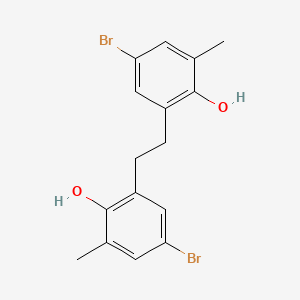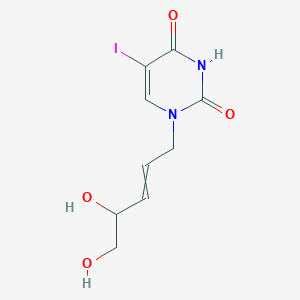![molecular formula C26H33F13O5 B12611859 13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol CAS No. 874212-25-6](/img/structure/B12611859.png)
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol is a synthetic compound characterized by its unique structure, which includes a tridecafluorohexyl group attached to a phenyl ring, and a tetraoxaoctadecan-1-ol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol typically involves multiple steps, starting with the preparation of the tridecafluorohexylphenyl intermediate. This intermediate is then reacted with a tetraoxaoctadecan-1-ol precursor under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol involves its interaction with specific molecular targets and pathways. The tridecafluorohexyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl ring and tetraoxaoctadecan-1-ol chain can participate in various biochemical reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecane-1-ol
- 3,6,9,12-Tetraoxaoctadecan-1-ol, 13-[4-(tridecafluorohexyl)phenyl]
Uniqueness
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol is unique due to its specific combination of a tridecafluorohexyl group and a tetraoxaoctadecan-1-ol chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
874212-25-6 |
|---|---|
分子式 |
C26H33F13O5 |
分子量 |
672.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[1-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]hexoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C26H33F13O5/c1-2-3-4-5-20(44-17-16-43-15-14-42-13-12-41-11-10-40)18-6-8-19(9-7-18)21(27,28)22(29,30)23(31,32)24(33,34)25(35,36)26(37,38)39/h6-9,20,40H,2-5,10-17H2,1H3 |
InChIキー |
XFAJLNPGMYEBLK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)


![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)


![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
